(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine
Overview
Description
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine: is a complex organic compound that features a combination of a benzo[d]imidazole ring and a pyridine ring
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate benzene derivatives
Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as flow chemistry can be employed to streamline the production process.
Chemical Reactions Analysis
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the rings.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and various electrophiles and nucleophiles are used under specific conditions to achieve the desired reactions.
Major Products Formed: The reactions yield a variety of products, including oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand molecular interactions and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Comparison with Similar Compounds
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine: can be compared with other similar compounds, such as:
1-Methyl-1H-imidazol-2-yl)methanamine: This compound lacks the pyridine ring and has different chemical properties.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound has a phenyl group instead of a pyridine ring, leading to different reactivity and applications.
The uniqueness of This compound lies in its combination of structural features, which contribute to its diverse applications and potential benefits in various fields.
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-pyridin-2-ylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18-12-8-3-2-6-10(12)17-14(18)13(15)11-7-4-5-9-16-11/h2-9,13H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSJJLJQKQFTTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=CC=CC=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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